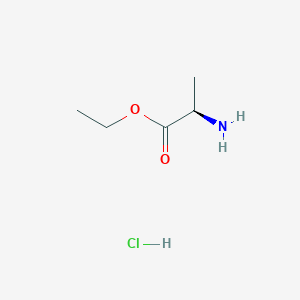
Chlorhydrate d'acide 2,3-diaminopropanoïque
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,3-Diaminopropanoic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2,3-Diaminopropanoic acid hydrochloride is cystathionase (CTH) . Cystathionase is an enzyme that plays a crucial role in the transsulfuration pathway, a part of the metabolism of sulfur-containing amino acids.
Mode of Action
2,3-Diaminopropanoic acid hydrochloride acts as a competitive inhibitor of cystathionase . This means it competes with the substrate of the enzyme for the active site, thereby reducing the rate of the reaction catalyzed by the enzyme.
Biochemical Pathways
2,3-Diaminopropanoic acid, the non-hydrochloride form of the compound, is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine . This suggests that it may play a role in the biosynthesis of these secondary metabolites.
Pharmacokinetics
It’s worth noting that the hydrochloride form of the compound generally has better water solubility and stability compared to its free form .
Analyse Biochimique
Biochemical Properties
2,3-Diaminopropanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with diaminopropionate ammonia lyase, a pyridoxal-5’-phosphate-dependent enzyme that catalyzes the conversion of diaminopropionate to pyruvate and ammonia . This interaction is crucial for cell metabolism. Additionally, 2,3-Diaminopropanoic acid hydrochloride is involved in the biosynthesis of staphyloferrin B in Staphylococcus aureus, where it acts as a precursor molecule .
Cellular Effects
2,3-Diaminopropanoic acid hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Staphylococcus aureus, the presence of 2,3-Diaminopropanoic acid hydrochloride is essential for the synthesis of staphyloferrin B, which promotes iron-restricted growth . This compound’s role in iron acquisition mechanisms highlights its impact on cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of 2,3-Diaminopropanoic acid hydrochloride involves several key interactions. It binds to pyridoxal phosphate, facilitating the amination of serine to form diaminopropionate . This binding interaction is critical for its role in various biochemical pathways. Additionally, 2,3-Diaminopropanoic acid hydrochloride acts as a substrate for diaminopropionate ammonia lyase, leading to the production of pyruvate and ammonia . These interactions underscore its importance in cellular metabolism and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Diaminopropanoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the hydrochloride form of 2,3-Diaminopropanoic acid offers better water solubility and stability compared to its free form . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 2,3-Diaminopropanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to support normal cellular functions and metabolic processes. At higher doses, toxic or adverse effects may occur. For example, in studies involving Staphylococcus aureus, supplementation with 2,3-Diaminopropanoic acid hydrochloride was able to bypass the block in staphyloferrin B synthesis displayed by mutants . This highlights the importance of dosage in determining the compound’s efficacy and safety.
Metabolic Pathways
2,3-Diaminopropanoic acid hydrochloride is involved in several metabolic pathways. It is a precursor in the biosynthesis of staphyloferrin B, an important siderophore in Staphylococcus aureus . The compound is also metabolized by diaminopropionate ammonia lyase, resulting in the production of pyruvate and ammonia . These metabolic pathways underscore its role in cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of 2,3-Diaminopropanoic acid hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound’s hydrochloride form enhances its water solubility and stability, facilitating its distribution in biological systems . This improved solubility allows for efficient transport and accumulation within cells, supporting its biochemical functions.
Subcellular Localization
2,3-Diaminopropanoic acid hydrochloride is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s interactions with pyridoxal phosphate and diaminopropionate ammonia lyase occur within the cytoplasm . These interactions are essential for its role in cellular metabolism and biochemical pathways. Additionally, targeting signals and post-translational modifications may direct the compound to specific organelles, further influencing its activity and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Diaminopropanoic acid hydrochloride can be synthesized through the pyridoxal phosphate (PLP) mediated amination of serine . Another method involves the Mannich reaction of iminolactones with N-protected imines, which yields 2,3-diamino acids with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for 2,3-diaminopropanoic acid hydrochloride typically involve solution phase peptide synthesis . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diaminopropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include pyridoxal phosphate for amination and N-protected imines for Mannich reactions .
Major Products: The major products formed from these reactions include pyruvate and ammonia when catalyzed by diaminopropionate ammonia lyase .
Comparaison Avec Des Composés Similaires
2,3-Diaminopropanoic acid hydrochloride can be compared with other similar compounds such as:
2,4-Diaminobutyric acid dihydrochloride: Another non-proteinogenic amino acid used in peptide synthesis.
2,4-Diaminopentanedioic acid: Used in similar applications and also involved in peptide synthesis.
3-Amino-DL-alanine monohydrochloride: Shares similar properties and applications in peptide synthesis.
The uniqueness of 2,3-diaminopropanoic acid hydrochloride lies in its specific inhibition of cystathionase and its role in the biosynthesis of unique secondary metabolites .
Propriétés
IUPAC Name |
2,3-diaminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCZPYWFRTSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970223 | |
| Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | DL-2,3-Diaminopropionic acid monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13946 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
54897-59-5, 6018-55-9 | |
| Record name | Alanine, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54897-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminopropionic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054897595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminopropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminoalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2,3-diaminopropionic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIAMINOPROPIONIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU6ICR549L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















